3-Methylmalic acid
Overview
Description
3-Methylmalic acid is a metabolite of C5-branched dibasic acid metabolism, valine, leucine, and isoleucine biosynthesis, and 2-oxocarboxylic acid metabolism . It is a dicarboxylic acid that is a C-methylated derivative of malonic acid . The coenzyme A linked form of methylmalonic acid, methylmalonyl-CoA, is converted into succinyl-CoA by methylmalonyl-CoA mutase, in a reaction that requires vitamin B12 as a cofactor .
Synthesis Analysis
The synthesis of 3-Methylmalic acid involves the study of polymers microtacticity and the probability of iso-, syndio-, and atactic arrangement of monomers . It can be synthesized from a chiral product leading to a stereoregular and semicrystalline structure .
Molecular Structure Analysis
The empirical formula of 3-Methylmalic acid is C5H8O5 . Its molecular weight is 148.11 .
Chemical Reactions Analysis
3-Methylmalic acid is involved in the synthesis and physicochemical characterizations of new semicrystalline and amorphous polyesters . It is part of the poly(malic acid) family and can be chemically modified for a possible combination with bioactive molecules .
Physical And Chemical Properties Analysis
3-Methylmalic acid is a solid substance . Its physical properties include color, density, hardness, and melting and boiling points .
Scientific Research Applications
Biochemistry
3-Methylmalic acid is a metabolite of C5-branched dibasic acid metabolism, valine, leucine, and isoleucine biosynthesis, and 2-oxocarboxylic acid metabolism . It plays a crucial role in these metabolic pathways.
Organic Chemistry
In a study, four optically active isomers of 3-Methylmalic acid were prepared . This preparation process can be used in various organic chemistry applications, especially in the synthesis of complex organic compounds.
Pharmaceuticals
A biosynthetic stereocopolymer of 3-Methylmalic acid was developed as a hydrolyzable and biocompatible polyester for temporary therapeutic applications . This polymer was degraded by simple hydrolysis in a phosphate buffer at pH 7, yielding the corresponding optically active 3-Methylmalic acid .
Environmental Science
Although specific information on 3-Methylmalic acid’s application in environmental science is not available, organic acids like it are often studied for their environmental impact. For instance, the production of malic acid, a similar compound, has been studied for its CO2 emissions and resulting global warming impact .
Materials Science
A biosynthetic stereocopolymer of 3-Methylmalic acid was used to create a functionalized hydrosoluble polyester . This material could be used in various applications, including the development of new materials with specific properties .
Energy Production
Although there’s no direct information available on the use of 3-Methylmalic acid in energy production, similar compounds like malic acid have been studied for their potential in energy production .
Textile Industry
Although specific information on 3-Methylmalic acid’s application in the textile industry is not available, organic acids like it are often studied for their applications in this industry. For instance, they can be used in dyeing, printing, and finishing processes .
Water Treatment
While there’s no direct information available on the use of 3-Methylmalic acid in water treatment, similar compounds have been studied for their potential in water treatment .
Waste Management
Although specific information on 3-Methylmalic acid’s application in waste management is not available, organic acids like it are often studied for their applications in this field .
Safety And Hazards
Future Directions
Methylmalonic acid, an aging-increased oncometabolite also produced by aggressive cancer cells, activates fibroblasts in the tumor microenvironment, which reciprocally secrete IL-6 loaded extracellular vesicles (EVs) that drive cancer progression, drug resistance, and metastasis . This suggests that MMA is a promising therapeutic target for advanced carcinomas .
properties
IUPAC Name |
2-hydroxy-3-methylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQJIHHTGFBLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976274 | |
Record name | 2-Hydroxy-3-methylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylbutanedioic acid | |
CAS RN |
608-41-3 | |
Record name | 2-Hydroxy-3-methylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methylmalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-methylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-methylbutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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